molecular formula C11H12BrN3O2S B14901138 N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14901138
M. Wt: 330.20 g/mol
InChI Key: SVPFAZXYQPDDNK-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further substituted with dimethyl groups and a sulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole is formed by reacting hydrazine hydrate with acetylacetone under reflux conditions.

    Bromination: The bromophenyl group is introduced through a bromination reaction. This can be achieved by reacting 2-bromoaniline with the pyrazole derivative in the presence of a suitable catalyst.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the bromophenyl-pyrazole intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinamides.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial agents due to its sulfonamide moiety.

    Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
  • N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions, such as halogen bonding and substitution reactions. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Properties

Molecular Formula

C11H12BrN3O2S

Molecular Weight

330.20 g/mol

IUPAC Name

N-(2-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12BrN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14)

InChI Key

SVPFAZXYQPDDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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